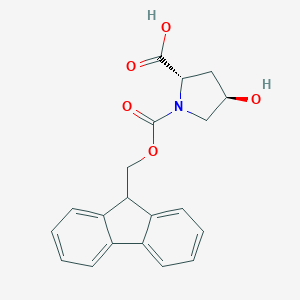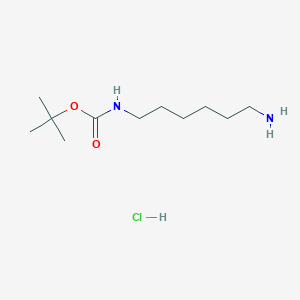
Fmoc-Hyp-OH
Übersicht
Beschreibung
Fmoc-Hyp-OH, also known as N-α-Fmoc-L-trans-4-hydroxyproline, is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .
Synthesis Analysis
Fmoc-Hyp-OH is synthesized using solid phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . The key steps of Fmoc-SPPS include: anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α -Fmoc-protected and acid-activated amino acids, and removal of the side chain protecting groups .
Molecular Structure Analysis
The molecular formula of Fmoc-Hyp-OH is C20H19NO5 . Its molecular weight is 353.37 . For the tBu variant, the molecular formula is C24H27NO5 and the molecular weight is 409.47 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-Hyp-OH are part of the Fmoc solid phase peptide synthesis (SPPS) strategy . This includes the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
Physical And Chemical Properties Analysis
Fmoc-Hyp-OH is a powder that is used in peptide synthesis . The optical activity of Fmoc-Hyp-OH is [α]20/D −60±2°, c = 1% in methanol .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-Hyp-OH is widely used in peptide synthesis, particularly in the preparation of collagen model peptides (CMPs). The efficient synthesis of tripeptidic building blocks like Fmoc-Pro-Hyp(TBDPS)-Gly-OH, which includes Fmoc-Hyp-OH, is crucial for creating CMPs. These building blocks help prevent unwanted side reactions during synthesis, facilitating purification and allowing selective deprotection of hydroxyproline residues without affecting the solid-loaded CMP .
Hydrogel Formation
Fmoc-derivatized amino acids, including Fmoc-Hyp-OH, can be used to create self-supporting hydrogels. These hydrogels have potential applications as extracellular matrices, which have been tested for cytotoxicity and cell adhesion assays on various cell lines like 3T3 fibroblast and HaCat .
Solid-Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis (SPPS), Fmoc-Hyp-OH is employed as an Nα-protecting group. It is part of the standard practices for SPPS, where it contributes to the sequential addition of amino acids to a resin to build a peptide chain .
Therapeutic Development
The versatility of Fmoc-Hyp-OH in assembling peptides makes it significant for therapeutic development. Its applications range from producing simple linear peptides to complex cyclic and modified ones, highlighting its importance in both research and therapeutic development .
Wirkmechanismus
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Fmoc-Hyp-OH . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Fmoc-Hyp-OH has potential applications in biomedical fields. For instance, Fmoc-derivatives of series K have been found to form stable hydrogels that fully support cell adhesion, survival, and duplication, making them potential materials for tissue engineering . Furthermore, Fmoc-diphenylalanine-based hydrogels have been evaluated as potential vehicles for drug delivery .
Eigenschaften
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-XIKOKIGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373242 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Hyp-OH | |
CAS RN |
88050-17-3 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














